molecular formula C17H21ClN2S B3167151 7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine CAS No. 917746-35-1

7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine

Cat. No. B3167151
CAS RN: 917746-35-1
M. Wt: 320.9 g/mol
InChI Key: AUSRDCTULOEREA-UHFFFAOYSA-N
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Description

“7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C14H17ClN2S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring fused with a thieno ring, a tert-butyl group, a chloro group, and a cyclopropyl group .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine:

Pharmaceutical Research

This compound is often used in pharmaceutical research as a reference standard for testing and developing new drugs. Its unique structure makes it a valuable tool for studying the interactions between small molecules and biological targets, aiding in the design of more effective and selective therapeutic agents .

Proteomics

In proteomics, this compound is utilized for the identification and quantification of proteins. Its specific chemical properties allow it to interact with various proteins, making it useful in mass spectrometry and other analytical techniques to study protein functions and structures .

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its complex structure, which includes a cyclopropyl group and a thieno[2,3-d]pyrimidine core, makes it an interesting candidate for creating new molecules with potential biological activity. Researchers use it to synthesize novel compounds for various applications .

Catalysis

In the field of catalysis, this compound can be used as a ligand or a catalyst itself. Its unique electronic and steric properties allow it to facilitate various chemical reactions, including those that are challenging to achieve with other catalysts. This makes it valuable in industrial and academic research settings .

Material Science

Researchers in material science explore the use of this compound in developing new materials with specific properties. Its structural features can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics, such as increased durability or specific electronic properties .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the search for new treatments for diseases such as cancer, infections, and neurological disorders .

Biochemical Assays

This compound is used in biochemical assays to study enzyme activity and inhibition. Its specific interactions with enzymes make it a useful tool for understanding enzyme mechanisms and for screening potential enzyme inhibitors, which are important in drug discovery .

Toxicology Studies

In toxicology, this compound is used to assess the safety and potential toxic effects of new chemical entities. Its well-characterized properties provide a benchmark for evaluating the toxicity of other compounds, helping to ensure the safety of new drugs and chemicals .

properties

IUPAC Name

7-tert-butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2S/c1-17(2,3)10-6-7-11-12(8-10)21-16-13(11)14(18)19-15(20-16)9-4-5-9/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSRDCTULOEREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 2
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 3
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 5
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 6
7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.